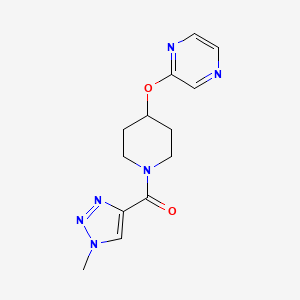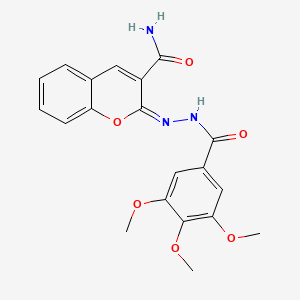![molecular formula C21H27N7O B2988384 2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920407-26-7](/img/structure/B2988384.png)
2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential .
Synthesis Analysis
The synthesis of such compounds often involves the use of strategies for the synthesis of 1,2,4-triazole-containing scaffolds . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The target products are often obtained in high yield .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its composition. It contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a triazole ring, which is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the interaction of various intermediates . For example, these intermediates may interact with a diversity of hydrazines or hydrazine hydrochlorides to generate offered intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are likely influenced by their complex molecular structure. For example, pyrimidines are much weaker bases than pyridine and are soluble in water .Applications De Recherche Scientifique
Anticonvulsant Properties: The compound’s 1,2,3-triazole core resembles an amide bond, making it structurally interesting. Medicinal compounds like the anticonvulsant drug Rufinamide incorporate this motif. Researchers explore its potential as an antiepileptic agent.
Antibiotics: Several antibiotics feature 1,2,3-triazole derivatives. For instance:
Computational Studies
Predictive models analyze the compound’s properties. Descriptors like lipophilicity, solubility, and electronic features guide drug design .
Enzyme Inhibition
Docking studies suggest that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold could inhibit enzymes like LSD1 (lysine-specific demethylase 1) . This finding opens avenues for designing novel inhibitors.
Mécanisme D'action
Target of Action
Compounds containing condensed triazole and pyrimidine rings, such as 1,2,4-triazolo[1,5-a]pyrimidine (tp), have been found to exhibit inhibitory activity against enzymes like tyrosyl dna phosphodiesterase 2 (tdp2), mutant forms of epidermal growth factor receptor kinase (l858r-t790m), and lysine-specific histone demethylase 1 (lsd1/kdm1a) .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They work by inhibiting the enzymes, which are involved in disease progression .
Biochemical Pathways
It is known that compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It is known that compounds with similar structures have shown superior cytotoxic activities against certain cancer cell lines .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to note that similar compounds, such as other triazoles, have been associated with adverse events such as hepatotoxicity and hormonal problems . This has led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Orientations Futures
The future directions in the research of such compounds often involve the discovery of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These scaffolds would be very useful for the discovery of new drug candidates . There is also a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Propriétés
IUPAC Name |
2-ethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-4-16(5-2)21(29)27-12-10-26(11-13-27)19-18-20(23-14-22-19)28(25-24-18)17-8-6-15(3)7-9-17/h6-9,14,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPVQNZARYYXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988309.png)
![4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B2988311.png)
![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)
![N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide](/img/structure/B2988313.png)





